2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile CAS number 1426290-08-5
2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile CAS number 1426290-08-5
An In-depth Technical Guide to 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile (CAS 1426290-08-5): A Versatile Halogenated Intermediate for Advanced Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, CAS number 1426290-08-5. As a polysubstituted phenylacetonitrile, this compound is a highly valuable intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. Its molecular architecture, featuring a strategically halogenated aromatic ring and a reactive acetonitrile moiety, offers multiple avenues for synthetic modification. This document details the compound's physicochemical properties, its strategic importance in medicinal chemistry, plausible synthetic routes, key chemical transformations, and essential analytical and safety protocols. The insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this versatile building block.
Introduction: The Significance of Substituted Phenylacetonitriles
Substituted phenylacetonitriles are a cornerstone class of intermediates in organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The nitrile group is a versatile functional handle, readily convertible to primary amines, carboxylic acids, amides, and aldehydes, while the "active methylene" bridge allows for facile carbon-carbon bond formation.[1][3][4]
2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile distinguishes itself through its densely functionalized aromatic ring. The presence and specific arrangement of three different halogen atoms—bromine, chlorine, and fluorine—provide a nuanced tool for modulating molecular properties and offer distinct reactive handles for complex molecular construction. This guide serves as a technical resource, elucidating the properties and synthetic utility of this compound to accelerate innovation in chemical research and development.
Physicochemical Properties and Specifications
The fundamental properties of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile are summarized below. These specifications are typical for research-grade material and are crucial for planning synthetic applications.
| Property | Value | Source(s) |
| CAS Number | 1426290-08-5 | [5][6][7] |
| Molecular Formula | C₈H₄BrClFN | [5][8] |
| Molecular Weight | 248.48 g/mol | [5] |
| Purity | Typically ≥97% | [5] |
| Appearance | Expected to be a solid (e.g., white powder) | [9][10] |
| Storage | Store sealed in a dry, dark place at room temperature. |
Strategic Importance in Medicinal Chemistry and Drug Design
The unique arrangement of functional groups in 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile makes it a compound of significant interest for drug discovery. Each component of the molecule plays a strategic role.
-
Halogenation Effects : The introduction of halogens is a well-established strategy in drug design.[11] Fluorine can enhance metabolic stability and binding affinity, while chlorine and bromine increase lipophilicity, potentially improving membrane permeability. The combination of these three halogens offers a sophisticated method to fine-tune the pharmacokinetic and pharmacodynamic profile of a lead compound.
-
The Aryl Bromide Handle : The carbon-bromine bond is a key reactive site for modern cross-coupling reactions.[12] It serves as a versatile anchor point for palladium-catalyzed reactions such as Suzuki-Miyaura (forming C-C bonds) and Buchwald-Hartwig amination (forming C-N bonds), allowing for the systematic elaboration of the molecular core.[4][12]
-
Halogen Bonding : Bromine and chlorine atoms can act as halogen bond donors, forming specific, directional non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in biological targets such as proteins.[11][13] This interaction can significantly contribute to binding affinity and selectivity.
Caption: Key reactive sites and their synthetic potential.
Synthetic Pathways and Methodologies
While specific proprietary synthesis routes for this compound are not publicly disclosed, a chemically sound and robust pathway can be proposed based on established organic chemistry principles. A common and effective method for preparing phenylacetonitriles is the Kolbe nitrile synthesis, which involves the reaction of a benzyl halide with a cyanide salt.[1]
Caption: Plausible workflow for the synthesis of the title compound.
Experimental Protocol: Cyanation of a Substituted Benzyl Bromide
This protocol describes a general, self-validating procedure applicable to the synthesis of 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile from its corresponding benzyl bromide precursor.
Objective: To synthesize the target phenylacetonitrile via nucleophilic substitution.
Materials:
-
5-Bromo-2-chloro-4-fluorobenzyl bromide (1.0 equiv)
-
Sodium cyanide (NaCN) (1.2 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve the substituted benzyl bromide in anhydrous DMSO.
-
Causality: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation while leaving the cyanide anion highly nucleophilic. An inert atmosphere prevents side reactions.
-
-
Cyanide Addition: Carefully add sodium cyanide to the solution in portions. A slight exotherm may be observed.
-
Causality: Portion-wise addition allows for better temperature control. A slight excess of the nucleophile ensures the reaction goes to completion.
-
-
Reaction Monitoring: Stir the mixture at room temperature (or with gentle heating to 40-50 °C if the reaction is sluggish). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Quenching: Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Trustworthiness: This step quenches the reaction and precipitates the organic product, which has low water solubility. Caution: This step must be performed in a well-ventilated fume hood as residual cyanide will react with water/acid to produce highly toxic HCN gas. The aqueous waste must be treated with bleach or hydrogen peroxide before disposal to neutralize cyanide.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine.
-
Causality: The water wash removes residual DMSO, while the brine wash removes bulk water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the final product.
Key Chemical Transformations and Applications
The true value of this intermediate lies in its capacity for divergent synthesis, where each functional group can be addressed selectively to build a library of complex molecules.
Caption: Divergent synthetic pathways from the core molecule.
Transformations of the Nitrile Group
-
Reduction to Primary Amines: The nitrile can be reduced using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation to yield the corresponding phenethylamine, a common scaffold in pharmaceuticals.[4]
-
Hydrolysis to Carboxylic Acids: Under strong acidic or basic conditions, the nitrile undergoes hydrolysis to form 2-(5-bromo-2-chloro-4-fluorophenyl)acetic acid.[3][4] This introduces a carboxylic acid moiety, which is a key functional group for forming amides or esters.
Reactions at the Aryl-Bromine Bond
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester, enabling the formation of biaryl structures or the introduction of alkyl/alkenyl groups. This is a foundational C-C bond-forming reaction in modern drug discovery.[12]
-
Buchwald-Hartwig Amination: This reaction allows for the palladium-catalyzed formation of a C-N bond between the aryl bromide and a primary or secondary amine.[4][12] It is an indispensable tool for synthesizing arylamine-containing compounds.
Alkylation of the α-Carbon
The methylene protons adjacent to the nitrile group are acidic and can be removed by a suitable base (e.g., sodium hydride, LDA) to form a resonance-stabilized carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides, to form a new C-C bond at the α-position.[3][14] Care must be taken to control reaction conditions to avoid potential over-alkylation.[3]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material. The following techniques are standard for a molecule of this structure.
| Technique | Expected Signature |
| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm) with coupling patterns dictated by the halogen substituents. A singlet or AB quartet for the benzylic -CH₂- protons (approx. 3.8-4.2 ppm). |
| ¹⁹F NMR | A singlet or doublet in the typical aryl-fluoride region, showing coupling to adjacent aromatic protons. |
| ¹³C NMR | Characteristic peaks for the nitrile carbon (approx. 115-120 ppm), the benzylic carbon, and distinct signals for the halogen-substituted aromatic carbons. |
| Mass Spec (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight. The spectrum will display a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio). |
| Infrared (IR) | A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch. |
Safety, Handling, and Storage
As a research chemical, 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile should be handled with appropriate care. While specific toxicology data is not available, related phenylacetonitrile compounds carry GHS07 (Harmful) warnings.[15]
-
Hazard Statements (Assumed): Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Keep the container tightly sealed and store in a cool, dry, and dark place to ensure chemical stability.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special neutralization procedures.
Conclusion
2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile is more than a simple chemical; it is a highly engineered synthetic tool. Its multifunctionality, derived from the strategically placed halogen atoms and the versatile nitrile group, provides chemists with a powerful platform for constructing complex and novel molecular architectures. By understanding its reactivity and applying modern synthetic methodologies, researchers in drug discovery and materials science can unlock its considerable potential to drive innovation and accelerate the development of next-generation chemical entities.
References
-
The Power of Brominated Aromatics in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2-(5-BROMO-2-CHLORO-4-FLUOROPHENYL)ACETONITRILE [P88536]. ChemUniverse. [Link]
-
Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
How can I prepare phenyl acetaldehyde from benzaldehyde? ResearchGate. [Link]
-
2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile-1426290-08-5. AbacipharmTech. [Link]
-
2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile. Lead Sciences. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [Link]
-
2-Phenylbutyronitrile. Organic Syntheses. [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]
-
The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Exploring 2-Chloro-4-bromo-5-fluorobenzaldehyde: A Versatile Chemical Intermediate. Medium. [Link]
-
2-(2-Bromo-5-fluorophenyl)acetonitrile. PubChem. [Link]
-
2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile. African Rock Art. [Link]
-
Benzyl cyanide. Wikipedia. [Link]
-
Phenylacetonitrile. PubChem. [Link]
Sources
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, China 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile Selling, Selling China 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile, Shuyuan [chemnet.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. 2-(5-Bromo-2-chloro-4-fluorophenyl)acetonitrile - Lead Sciences [lead-sciences.com]
- 9. nbinno.com [nbinno.com]
- 10. innospk.com [innospk.com]
- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 12. nbinno.com [nbinno.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 2-(2-Bromo-5-fluorophenyl)acetonitrile | C8H5BrFN | CID 2773928 - PubChem [pubchem.ncbi.nlm.nih.gov]
